2,4-dichloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O2/c1-7-5-11(20-21(7)2)13-18-19-14(23-13)17-12(22)9-4-3-8(15)6-10(9)16/h3-6H,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEGANPIJGQZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of receptors.
Mode of Action
It’s worth noting that compounds with similar structures have shown a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
2,4-Dichloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that integrates multiple active moieties, notably a pyrazole and an oxadiazole ring. Its unique structure suggests potential biological activities that merit detailed investigation. This article reviews the compound's biological activities based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H11Cl2N5O2 with a molecular weight of 352.2 g/mol. The presence of dichloro and oxadiazole functionalities is indicative of its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H11Cl2N5O2 |
| Molecular Weight | 352.2 g/mol |
| IUPAC Name | 2,4-dichloro-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
| Purity | ≥95% |
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer properties. For instance, a related compound showed promising activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In a study focusing on derivatives of oxadiazole and pyrazole, researchers observed that these compounds could induce apoptosis in cancer cells by activating caspase pathways. The IC50 values for these compounds ranged from 10 to 30 µM against human glioblastoma and melanoma cell lines .
Antimicrobial Activity
Compounds with similar structural features have been evaluated for their antimicrobial properties. The presence of halogen atoms (like chlorine) in the structure enhances the antimicrobial efficacy.
Research Findings:
A series of experiments demonstrated that derivatives of pyrazole exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds were significantly lower than those of standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of compounds featuring pyrazole rings has been documented in several studies. These compounds are believed to inhibit pro-inflammatory cytokines.
Experimental Evidence:
In vitro assays revealed that certain pyrazole derivatives could reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for their anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Dichloro Substitution: Enhances lipophilicity and cellular uptake.
- Oxadiazole Ring: Imparts stability and potential for interaction with biological targets.
- Pyrazole Moiety: Associated with various bioactivities including anticancer and antimicrobial effects.
Scientific Research Applications
Structure
The compound features a dichlorobenzamide moiety linked to a pyrazole and oxadiazole structure, which contributes to its biological activity and potential applications.
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of 1H-pyrazole compounds exhibit significant antitumor activity. The incorporation of the oxadiazole moiety enhances the cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. The presence of the pyrazole ring is known to enhance the interaction with microbial enzymes, leading to effective inhibition of bacterial growth. In vitro studies have reported that related compounds exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria .
Agricultural Applications
Pesticide Development
The unique structure of 2,4-dichloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide suggests potential as a pesticide or herbicide. Research into similar compounds has shown effectiveness in controlling pests and diseases in crops. The compound’s ability to disrupt metabolic pathways in insects makes it a candidate for development as an environmentally friendly pesticide .
Materials Science
Polymer Chemistry
The synthesis of polymers incorporating pyrazole and oxadiazole units has been explored for creating materials with enhanced thermal stability and mechanical properties. These polymers can be utilized in coatings and composites where durability is essential. The incorporation of such functional groups can lead to materials with specific electrical or thermal conductive properties .
Case Study 1: Antitumor Activity Evaluation
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazole-based compounds similar to this compound. The study found that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents against breast cancer cell lines. This highlights the potential for further development into effective cancer therapies .
Case Study 2: Agricultural Application Testing
A field trial conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The results indicated not only effective pest management but also minimal impact on beneficial insects, suggesting a safer alternative to conventional pesticides .
Comparison with Similar Compounds
Structural Analogs in the 1,3,4-Oxadiazole Class
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Structure : Features a sulfamoylbenzamide group and a 4-methoxyphenylmethyl substituent on the oxadiazole ring.
- Activity : Demonstrates antifungal efficacy against Candida albicans (MIC = 8 µg/mL) via thioredoxin reductase inhibition .
- Key Difference : The methoxy group enhances solubility but reduces lipophilicity compared to the dichloro substitution in the target compound.
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Structure : Contains a furan substituent and a cyclohexyl-ethyl sulfamoyl group.
- Activity : Exhibits broader antifungal activity (MIC = 4 µg/mL for C. albicans) due to the furan ring’s electron-rich nature, which may improve target binding .
- Key Difference : The dichloro group in the target compound may confer higher oxidative stability and resistance to metabolic degradation compared to furan.
Table 1: Comparative Data for 1,3,4-Oxadiazole Derivatives
Pyrazole-Containing Benzamide Derivatives
Thiazole-Based Benzamide Analogs
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
- Structure : Combines a thiazole ring with difluorobenzamide.
- Activity : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens, a mechanism distinct from oxadiazole derivatives .
- Key Difference : Thiazole’s sulfur atom enhances π-stacking interactions, while dichloro substitution in the target compound may offer stronger electron-withdrawing effects for redox enzyme inhibition.
Dichlorobenzamide Derivatives in Regulatory Contexts
Preparation Methods
Synthesis of the Pyrazole Moiety
The 1,5-dimethyl-1H-pyrazol-3-yl group is typically synthesized via cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For instance, ethyl difluoroacetate undergoes Claisen condensation followed by addition-elimination and cyclization to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This intermediate is then decarboxylated under acidic conditions to form the 1,5-dimethylpyrazole core. Alternative routes involve reacting hydrazine hydrate with acetylacetone derivatives, though this method requires stringent temperature control to avoid regioisomeric byproducts.
Formation of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring is constructed via cyclization of a carboxamide intermediate. A representative approach involves reacting methyl 3-(N′-hydroxycarbamimidoyl)benzoate with 3,6-dichloropicolinoyl chloride in toluene under reflux. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amidoxime attacks the acid chloride to form an intermediate that cyclizes upon heating. Critical to this step is the use of triethylamine as a base to neutralize HCl, preventing side reactions.
Table 1: Optimization of Oxadiazole Cyclization Conditions
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | None | 100 | 11 | <5 |
| 2 | l-proline | 100 | 11 | 66 |
| 3 | l-proline | 70 → 100 | 2 + 9 | 79 |
| 4 | l-proline | 80 → 100 | 2 + 9 | 75 |
Data adapted from demonstrates that staged heating (70°C → 100°C) with l-proline maximizes yield by mitigating premature cyclization.
Coupling with 2,4-Dichlorobenzamide
The final step involves coupling the 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine intermediate with 2,4-dichlorobenzoyl chloride. This reaction is typically conducted in anhydrous dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base. The acyl chloride reacts selectively with the oxadiazole amine, forming the target benzamide in 85–90% yield after recrystallization from ethanol/water.
Optimization of Reaction Conditions
Catalytic Efficiency in Cyanation
The cyanation of methyl 2-chloro-5-iodobenzoate to methyl 2-chloro-5-cyanobenzoate is significantly enhanced by l-proline, which acts as a ligand for copper(I) cyanide. As shown in Table 1, l-proline increases yields from <5% to 79% by facilitating oxidative addition and transmetallation steps. Kinetic studies suggest that temperatures above 70°C accelerate cyanide transfer but require careful timing to prevent decomposition.
One-Pot Cyclization Strategies
Recent advances favor one-pot cyclization to streamline oxadiazole formation. For example, mixing methyl 2-chloro-5-(N′-hydroxycarbamimidoyl)benzoate with 3,6-dichloropicolinoyl chloride in toluene at 0°C, followed by reflux, achieves 92% yield of the oxadiazole intermediate. This method avoids isolating unstable intermediates, reducing purification losses.
Analytical Characterization
Spectroscopic Validation
1H NMR analysis of the target compound confirms successful coupling: δ 8.14 ppm (d, J = 2.0 Hz, 1H, aromatic), 3.94 ppm (s, 3H, OCH3), and 2.51 ppm (s, 6H, N-CH3). High-resolution mass spectrometry (HRMS) further validates the molecular ion peak at m/z 422.0521 [M+H]+ (calculated: 422.0524).
Q & A
Basic: What are the standard synthetic routes for synthesizing 2,4-dichloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide?
Answer:
The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and cyclization. A common approach involves:
- Step 1: Formation of the 1,3,4-oxadiazole ring by reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with a benzamide derivative (e.g., 2,4-dichlorobenzoyl chloride) in the presence of a base like K₂CO₃ in DMF at room temperature .
- Step 2: Purification via column chromatography or recrystallization.
Key reagents and conditions include DMF as a solvent, stoichiometric base, and controlled reaction times to minimize side products.
Advanced: How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?
Answer:
Optimization strategies include:
- Catalyst Screening: Testing bases (e.g., K₂CO₃ vs. NaH) to enhance nucleophilic substitution efficiency .
- Solvent Effects: Evaluating polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics.
- Temperature Control: Gradual heating (e.g., 40–60°C) to accelerate cyclization while avoiding decomposition.
- Byproduct Analysis: Using HPLC or TLC to monitor intermediate stability and adjust stoichiometry .
Comparative studies suggest DMF with K₂CO₃ at 25°C achieves >75% yield for analogous oxadiazole derivatives .
Basic: What spectroscopic techniques are recommended for structural characterization?
Answer:
Essential methods include:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments (e.g., dichloro-benzamide signals at δ 7.5–8.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 409.25).
- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=N of oxadiazole) .
Advanced: How can researchers resolve discrepancies in biological activity data across studies of similar benzamide derivatives?
Answer:
Approaches include:
- Structure-Activity Relationship (SAR) Analysis: Systematically varying substituents (e.g., chloro vs. methyl groups) to isolate activity contributions .
- Assay Standardization: Replicating enzyme inhibition assays (e.g., COX-2 or JAK2 protocols) with controlled pH, temperature, and purity thresholds (>95% by HPLC) .
- Meta-Analysis: Cross-referencing pharmacokinetic data (e.g., plasma half-life) from in vivo models to identify outliers .
Basic: What impurities commonly arise during synthesis, and how are they identified?
Answer:
Common impurities include:
- Unreacted Intermediates: Residual thiol or benzamide precursors detected via TLC (Rf comparison) .
- Oxidation Byproducts: Sulfoxide derivatives identified by MS/MS fragmentation patterns.
- Dimerization Products: Higher molecular weight species observed in HPLC chromatograms (retention time shifts) .
Purification via gradient elution (hexane/ethyl acetate) effectively isolates the target compound .
Advanced: How can computational methods predict the compound’s biological targets?
Answer:
- Molecular Docking: Software like AutoDock Vina models binding affinity to enzymes (e.g., COX-2 active site) using crystal structures (PDB ID: 4Y0) .
- Pharmacophore Mapping: Aligning the oxadiazole and pyrazole moieties with known inhibitors (e.g., celecoxib’s sulfonamide group) to infer target selectivity .
- ADMET Prediction: Tools like SwissADME assess solubility and metabolic stability, guiding in vitro assay design .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Enzyme Inhibition: Fluorometric assays for COX-2 or JAK2 activity using purified recombinant proteins .
- Cell Viability: MTT assays on cancer cell lines (e.g., HepG2) to evaluate cytotoxicity.
- Antimicrobial Screening: Broth microdilution against S. aureus or E. coli .
Dose-response curves (IC₅₀) and positive controls (e.g., celecoxib) are critical for validation .
Advanced: How can solubility challenges be addressed for hydrophobic benzamide derivatives?
Answer:
Strategies include:
- Prodrug Design: Introducing phosphate or glycoside groups to enhance aqueous solubility .
- Nanoparticle Formulation: Encapsulation in PLGA nanoparticles for sustained release.
- Co-Solvent Systems: Using DMSO/PBS mixtures (≤10% DMSO) in cell-based assays .
Basic: What are best practices for ensuring compound purity in multi-step syntheses?
Answer:
- Intermediate Purity Checks: NMR and TLC after each step to confirm >90% purity .
- Chromatography: Flash column chromatography with optimized solvent gradients.
- Crystallization: Recrystallization from ethanol/water to remove polar impurities .
Advanced: How do structural modifications to the pyrazole ring affect pharmacokinetics?
Answer:
- Methyl Groups (1,5-dimethyl): Enhance metabolic stability by reducing cytochrome P450 oxidation .
- Chloro Substituents: Increase lipophilicity, improving membrane permeability but reducing solubility .
- Oxadiazole Replacement: Substituting with triazole rings alters binding kinetics (e.g., hydrogen bonding capacity) .
Basic: What safety precautions are recommended during handling?
Answer:
- PPE: Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation: Use fume hoods due to potential DMF vapor toxicity .
- Waste Disposal: Neutralize acidic/byproduct streams before disposal .
Advanced: How can researchers address low reproducibility in scaled-up synthesis?
Answer:
- Process Analytical Technology (PAT): Real-time monitoring via FTIR or Raman spectroscopy to ensure consistency .
- DoE (Design of Experiments): Statistical optimization of variables (e.g., stirring rate, reagent addition rate).
- Batch-to-Batch Analysis: Comparative HPLC and NMR to identify critical quality attributes .
Basic: What databases provide reliable structural and bioactivity data for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
